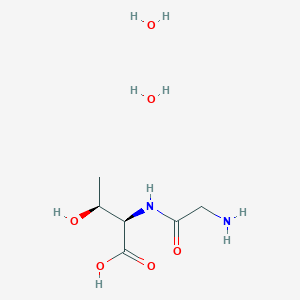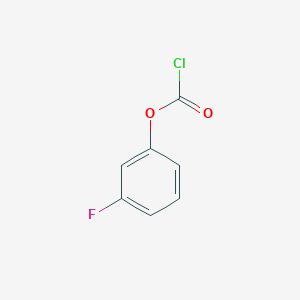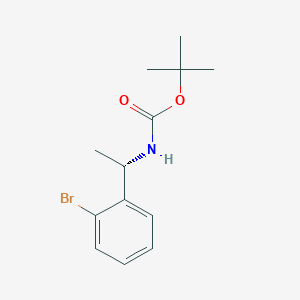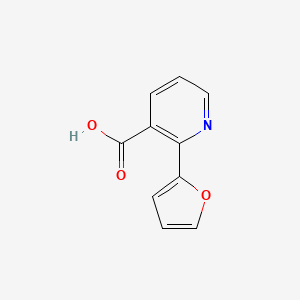
2-(Furan-2-yl)pyridine-3-carboxylic acid
Übersicht
Beschreibung
2-(Furan-2-yl)pyridine-3-carboxylic acid is a complex organic compound. It is derived from furan and pyridine, both of which are heterocyclic aromatic compounds .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis . Furan platform chemicals (FPCs) are also used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is complex and involves the fusion of furan and pyridine rings . The compound has a molecular weight of 189.17 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can participate in multi-component reactions . It can also undergo oligomerization through the addition of its hydrated derivatives, leading to the formation of ether or ester bonds .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 189.17 . It has a melting point of 226-227 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
2-(Furan-2-yl)pyridine-3-carboxylic acid and its derivatives exhibit a range of chemical reactivities, making them valuable in the synthesis of complex compounds. For example, they can undergo transformations to yield heterocyclic compounds with potential pharmacological activities. The synthesis of furo[3,2-c]pyridine derivatives, including the preparation of 3-(furan-2-yl)propenoic acid from furan-2-carbaldehyde, demonstrates the compound's utility in generating pharmacologically interesting structures. These compounds have shown moderate to good antimicrobial activity against certain bacteria and fungi, highlighting their potential in antimicrobial research (Hrasna, Ürgeová, & Krutošíková, 2012).
Biological Activities
The interaction of this compound derivatives with biological molecules is another area of research interest. Studies on metal complexes of hydrazone derivatives derived from furoic acid hydrazide have explored their interactions with nucleic acids and proteins, as well as their antioxidant properties. These complexes show significant antioxidant activity, with certain copper complexes exhibiting superior biological activity, suggesting potential therapeutic applications (Sathyadevi et al., 2012).
Antiprotozoal Agents
Novel compounds based on this compound have been synthesized and evaluated for their antiprotozoal properties. For instance, derivatives such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for treating diseases caused by these pathogens (Ismail et al., 2004).
Catalytic and Synthetic Applications
The versatility of this compound extends to its use in catalytic processes. For example, its derivatives have been utilized in the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, yielding products with high enantiomeric excess. This showcases the potential of these compounds in asymmetric synthesis and the production of chiral molecules (Sebek et al., 2009).
Wirkmechanismus
Target of Action
Furan derivatives, which include 2-(furan-2-yl)pyridine-3-carboxylic acid, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The mode of action of such compounds typically involves interaction with cellular targets, leading to changes in cellular processes.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities . These interactions can lead to downstream effects that contribute to their therapeutic efficacy.
Result of Action
Furan derivatives are known for their wide range of biological and pharmacological effects . These effects are typically the result of the compound’s interaction with its cellular targets.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUBVJVPKRIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686887 | |
| Record name | 2-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211533-05-9 | |
| Record name | 2-(Furan-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



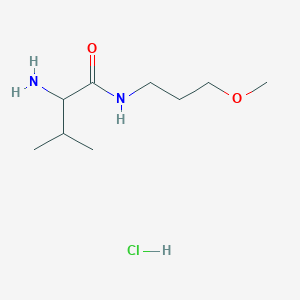

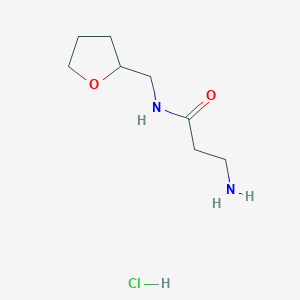
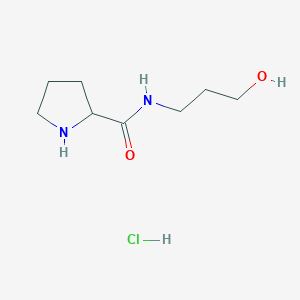
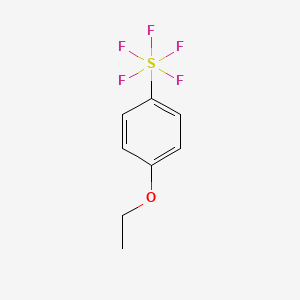
![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)

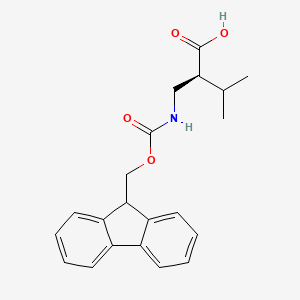

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)
